molecular formula C14H15NO4S B2685428 N-cyclopentyl-2-oxo-2H-chromene-6-sulfonamide CAS No. 942864-29-1

N-cyclopentyl-2-oxo-2H-chromene-6-sulfonamide

Cat. No.: B2685428
CAS No.: 942864-29-1
M. Wt: 293.34
InChI Key: RJQPDKYGWWUCPY-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-oxo-2H-chromene-6-sulfonamide is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-oxo-2H-chromene-6-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxybenzaldehyde with cyclopentanone in the presence of a base to form the chromene core. This intermediate is then reacted with sulfonamide derivatives under acidic or basic conditions to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The chromene core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted chromenes depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2H-chromene-6-carboxylic acid
  • Coumarin-3-carboxylic acid
  • Chromone-3-carboxylic acid

Uniqueness

N-cyclopentyl-2-oxo-2H-chromene-6-sulfonamide is unique due to its combination of a cyclopentyl group and a sulfonamide moiety, which imparts distinct chemical and biological properties compared to other chromene derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-cyclopentyl-2-oxochromene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c16-14-8-5-10-9-12(6-7-13(10)19-14)20(17,18)15-11-3-1-2-4-11/h5-9,11,15H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQPDKYGWWUCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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